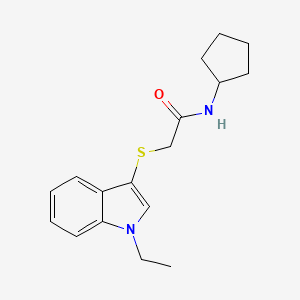

N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-(1-ethylindol-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2OS/c1-2-19-11-16(14-9-5-6-10-15(14)19)21-12-17(20)18-13-7-3-4-8-13/h5-6,9-11,13H,2-4,7-8,12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVECZZNGKUMJKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide typically involves the reaction of 1-ethyl-1H-indole-3-thiol with cyclopentyl chloroacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the indole ring or the thioacetamide linkage.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced indole derivatives and modified thioacetamide linkages.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide can be described by its molecular formula , with a molecular weight of 272.39 g/mol. The compound features an indole structure, which is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide exhibit promising anticancer properties. The indole moiety is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of indole derivatives, revealing that certain substitutions on the indole ring enhance cytotoxicity against cancer cell lines. The findings suggest that N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide could be a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been investigated. Indoles are known to modulate inflammatory pathways, making them suitable candidates for treating conditions like arthritis and asthma.

Research Insights:

In a mouse model, similar compounds were shown to reduce inflammatory markers significantly when administered intranasally. This suggests that N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide may enhance drug delivery systems targeting inflammation .

Biological Mechanisms

The biological mechanisms underlying the effects of N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide involve modulation of signaling pathways associated with cell proliferation and apoptosis. Its interaction with Toll-like receptors (TLRs) has been noted, which plays a crucial role in immune response regulation.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing pathways related to cell signaling, apoptosis, and metabolism. The thioacetamide linkage may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

N-(indol-2-yl)acetamides: These compounds share the indole and acetamide moieties but differ in the substituents on the indole ring.

N-(indol-3-yl)acetamides: Similar to the target compound but with different alkyl or aryl groups attached to the indole ring.

Uniqueness

N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is unique due to the presence of the cyclopentyl group and the thioacetamide linkage, which may confer distinct biological activities and chemical properties compared to other indole derivatives.

Biological Activity

N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is a synthetic compound belonging to the indole derivatives class, which are known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in drug development, particularly in areas such as antimicrobial, anticancer, and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula of N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is . The compound's structure features an indole moiety linked to a cyclopentyl group and a thioacetamide functional group, which may enhance its biological activity through specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The indole ring is known to modulate the activity of several biological receptors, while the thioether group may improve binding affinity and selectivity towards these targets.

Antimicrobial Activity

Research has indicated that indole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide demonstrates effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound were assessed using standard protocols, revealing promising results comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 32 |

Anticancer Activity

In cancer research, N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation.

A study conducted on human leukemia cells showed that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 10 µM .

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 10 |

| MCF7 (Breast Cancer) | 15 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide against multi-drug resistant strains. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Case Study 2: Anticancer Potential

In another study focused on its anticancer properties, researchers treated various cancer cell lines with N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide. The findings suggested that the compound effectively reduced tumor size in xenograft models, highlighting its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.